1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 915930-12-0
Cat. No.: VC21514085
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915930-12-0 |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.4g/mol |
| IUPAC Name | 1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H24N2O4S/c1-11(2)13-4-5-14(22-3)15(10-13)23(20,21)18-8-6-12(7-9-18)16(17)19/h4-5,10-12H,6-9H2,1-3H3,(H2,17,19) |
| Standard InChI Key | GTFVPJIDBANQRC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Introduction
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C₁₆H₂₄N₂O₄S and a molecular weight of approximately 340.4 g/mol . This compound belongs to the class of carboxamides and features a sulfonyl group attached to a piperidine ring, which is further modified with an isopropyl and methoxy-substituted phenyl group. The presence of these functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves the reaction of a substituted aniline with chloroacetyl chloride or similar reagents to form the sulfonyl group, followed by the introduction of the carboxamide functionality. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activity and Potential Applications
While specific biological activity data for 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is limited, compounds with similar structures often exhibit potential as pharmacological agents due to their ability to interact with enzymes or receptors. The sulfonyl and carboxamide groups can contribute to binding affinity and inhibitory potency against specific targets.
Research Findings and Future Directions
Research on compounds with sulfonyl and carboxamide functionalities often focuses on their potential as therapeutic agents. For instance, modifications in the structure can significantly affect binding affinity and inhibitory potency against specific enzymes. Future studies could explore the efficacy and safety profiles of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide in various disease models, potentially leading to applications in treating conditions related to enzyme dysregulation.
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